molecular formula C20H20N2O4 B11001443 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid

6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid

Cat. No.: B11001443
M. Wt: 352.4 g/mol
InChI Key: ULZCDFIQFMQSND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid is a complex organic compound that features a furan ring, a quinoline moiety, and a hexanoic acid chain. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid typically involves multi-step organic reactionsThe final step involves the attachment of the hexanoic acid chain via an amide bond formation .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid involves its interaction with specific molecular targets. The furan and quinoline moieties can bind to enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-{[2-(Furan-2-yl)quinolin-4-yl]formamido}hexanoic acid is unique due to its combination of a furan ring, quinoline moiety, and hexanoic acid chain. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

6-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C20H20N2O4/c23-19(24)10-2-1-5-11-21-20(25)15-13-17(18-9-6-12-26-18)22-16-8-4-3-7-14(15)16/h3-4,6-9,12-13H,1-2,5,10-11H2,(H,21,25)(H,23,24)

InChI Key

ULZCDFIQFMQSND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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